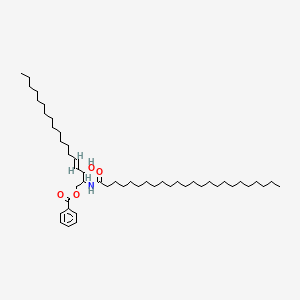

N-Lignoceroyl-D-sphingosine 1-benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

N-リグノセロイル-D-スフィンゴシン 1-ベンゾエートの合成には、スフィンゴシンをリグノセリン酸(テトラコサン酸)でアシル化し、その後安息香酸でエステル化することが含まれます。 この反応には、通常、ジシクロヘキシルカルボジイミド(DCC)や4-ジメチルアミノピリジン(DMAP)などのカップリング試薬を使用して、アミド結合とエステル結合の形成を促進する必要があります。 .

工業生産方法

自動合成機や最適化された反応条件の使用など、大規模な脂質合成の一般的な原則を適用して、この化合物を効率的に生産できます。 .

化学反応の分析

反応の種類

N-リグノセロイル-D-スフィンゴシン 1-ベンゾエートは、以下を含むさまざまな化学反応を受けることができます。

酸化: スフィンゴシンバックボーンのヒドロキシル基は、酸化されてケトンまたはアルデヒドを形成することができます。

還元: アミド結合とエステル結合は、それぞれ還元されて第一アミンとアルコールを形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。

形成される主な生成物

酸化: ケトンまたはアルデヒドの生成。

還元: 第一アミンとアルコールの生成。

置換: さまざまなエステル誘導体の生成。.

科学研究における用途

N-リグノセロイル-D-スフィンゴシン 1-ベンゾエートは、さまざまな分野における用途について広範な研究が行われています。

科学的研究の応用

N-Lignoceroyl-D-sphingosine 1-benzoate has been extensively studied for its applications in various fields:

作用機序

N-リグノセロイル-D-スフィンゴシン 1-ベンゾエートは、内因性スフィンゴ脂質と構造的に類似しているため、脂質膜に組み込まれることで効果を発揮します。 この組み込みは、流動性や透過性などの膜特性に影響を与え、シグナル伝達や膜輸送などの細胞プロセスに影響を与えます。 . この化合物は、安定した脂質二重層に自己集合する能力も、その作用機序において重要な役割を果たしています。 .

類似の化合物との比較

類似の化合物

- N-パルミトイル-D-スフィンゴシン 1-ベンゾエート

- N-ステアロイル-D-スフィンゴシン 1-ベンゾエート

- N-オレオイル-D-スフィンゴシン 1-ベンゾエート

独自性

N-リグノセロイル-D-スフィンゴシン 1-ベンゾエートは、長いリグノセリン酸鎖のために独特であり、他のスフィンゴシン誘導体と比較して異なる生物物理学的特性を与えます。 この長い鎖長は、膜流動性や脂質ラフト形成に影響を与える能力を高め、膜ダイナミクスを研究し、脂質ベースの薬物送達システムを開発するために特に貴重なものとなっています。 .

類似化合物との比較

Similar Compounds

- N-Palmitoyl-D-sphingosine 1-benzoate

- N-Stearoyl-D-sphingosine 1-benzoate

- N-Oleoyl-D-sphingosine 1-benzoate

Uniqueness

N-Lignoceroyl-D-sphingosine 1-benzoate is unique due to its long lignoceric acid chain, which imparts distinct biophysical properties compared to other sphingosine derivatives. This long chain length enhances its ability to influence membrane fluidity and lipid raft formation, making it particularly valuable for studying membrane dynamics and developing lipid-based drug delivery systems .

特性

分子式 |

C49H87NO4 |

|---|---|

分子量 |

754.2 g/mol |

IUPAC名 |

[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate |

InChI |

InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+ |

InChIキー |

UGXMIJNTDRLPDS-WUHPQKATSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(/C=C/CCCCCCCCCCCCC)O |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12283685.png)

![N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide](/img/structure/B12283691.png)

![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one](/img/structure/B12283706.png)

![Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B12283731.png)

![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B12283739.png)

![1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt](/img/structure/B12283768.png)